1-(3-Bromo-1-azulenyl)-2-phenyldiazene
Description
1-(3-Bromo-1-azulenyl)-2-phenyldiazene is a diazene derivative featuring a 3-bromo-substituted azulenyl group connected via a diazene (–N=N–) linkage to a phenyl group. Azulene, a non-benzenoid bicyclic aromatic hydrocarbon, exhibits a distinct dipole moment due to its polarized electron density distribution, with one ring electron-rich (cyclopentadienyl-like) and the other electron-deficient (cycloheptatrienyl-like).
Properties
Molecular Formula |
C16H11BrN2 |
|---|---|
Molecular Weight |
311.18g/mol |
IUPAC Name |
(3-bromoazulen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H11BrN2/c17-15-11-16(14-10-6-2-5-9-13(14)15)19-18-12-7-3-1-4-8-12/h1-11H |
InChI Key |
CWIPSQFTHRDBII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C3C2=CC=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C3C2=CC=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
- For example, NPD’s naphthalenyl group facilitates vesicle formation in dendrimer assemblies , whereas azulene’s polarity might enhance interfacial interactions in analogous systems.
- Substituent Effects : The meta-bromo position on azulene contrasts with para-substituted analogs (e.g., 4-bromophenyl or 4-nitrophenyl). Para-substituents on phenyl rings enable predictable electronic effects (e.g., nitro’s strong electron-withdrawing nature ), whereas meta-bromo on azulene may create regioselective reactivity in cross-coupling reactions .
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